molecular formula C16H23N3O2 B2786728 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea CAS No. 1396784-81-8

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea

Katalognummer B2786728
CAS-Nummer: 1396784-81-8
Molekulargewicht: 289.379
InChI-Schlüssel: MYJULEHQMPTMII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea, commonly known as BAY 41-2272, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer.

Wirkmechanismus

BAY 41-2272 acts as a potent and selective inhibitor of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) in response to NO. cGMP is a key signaling molecule that regulates vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea, BAY 41-2272 increases the levels of cGMP, which leads to vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects, including:
- Vasodilation: BAY 41-2272 increases the levels of cGMP, which leads to relaxation of vascular smooth muscle cells and vasodilation.
- Anti-inflammatory effects: BAY 41-2272 inhibits the expression of pro-inflammatory cytokines and adhesion molecules, which reduces vascular inflammation.
- Inhibition of platelet aggregation: BAY 41-2272 inhibits platelet aggregation by reducing the levels of intracellular calcium and inhibiting the activation of platelet integrins.
- Anti-tumor effects: BAY 41-2272 inhibits tumor growth and metastasis by targeting the NO signaling pathway.

Vorteile Und Einschränkungen Für Laborexperimente

BAY 41-2272 has several advantages and limitations for lab experiments. Advantages include:
- Selectivity: BAY 41-2272 is a potent and selective inhibitor of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea, which makes it a useful tool for studying the NO signaling pathway.
- Potency: BAY 41-2272 is a highly potent inhibitor of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea, which allows for effective inhibition of the enzyme at low concentrations.
- Versatility: BAY 41-2272 can be used in a variety of experimental systems, including cell culture, animal models, and clinical trials.
Limitations include:
- Stability: BAY 41-2272 is relatively unstable and can degrade over time, which can affect the accuracy of experimental results.
- Solubility: BAY 41-2272 is poorly soluble in water, which can limit its use in certain experimental systems.
- Toxicity: BAY 41-2272 can be toxic at high concentrations, which can limit its use in certain experimental systems.

Zukünftige Richtungen

There are several future directions for research on BAY 41-2272, including:
- Development of new 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea inhibitors: BAY 41-2272 has served as a useful tool for studying the NO signaling pathway, but there is a need for more potent and selective 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea inhibitors.
- Clinical trials: BAY 41-2272 has shown promise in animal models and early clinical trials, but further studies are needed to determine its efficacy and safety in larger clinical trials.
- Combination therapy: BAY 41-2272 may be effective in combination with other drugs for the treatment of cardiovascular diseases, pulmonary hypertension, and cancer.
- Mechanistic studies: Further studies are needed to elucidate the precise mechanisms by which BAY 41-2272 exerts its effects on the NO signaling pathway.

Synthesemethoden

BAY 41-2272 can be synthesized by a multistep process involving the reaction of 4-(chloromethyl)benzylamine with propargyl bromide, followed by the reaction of the resulting compound with 2-methoxyethyl isocyanate and urea. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, BAY 41-2272 has been shown to improve endothelial function, reduce vascular inflammation, and lower blood pressure in animal models. In pulmonary hypertension, BAY 41-2272 has been shown to reduce pulmonary artery pressure, improve right ventricular function, and enhance exercise capacity in both animal models and clinical trials. In cancer, BAY 41-2272 has been shown to inhibit tumor growth and metastasis by targeting the NO signaling pathway.

Eigenschaften

IUPAC Name

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-19(14-15-8-4-3-5-9-15)12-7-6-10-17-16(20)18-11-13-21-2/h3-5,8-9H,10-14H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJULEHQMPTMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)NCCOC)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyethyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.